Product packaging for 2,3-Diethoxyquinoxaline(Cat. No.:CAS No. 57050-66-5)

2,3-Diethoxyquinoxaline

Cat. No.: B1657539
CAS No.: 57050-66-5
M. Wt: 218.25 g/mol
InChI Key: QLSXCJKMUFXIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Diethoxyquinoxaline (CAS 57050-66-5) is an organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It is a solid with a calculated density of 1.143 g/cm³ . This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocycles that are significant privileged structures in modern chemical research due to their wide range of potential applications . Quinoxaline derivatives are recognized as important building blocks in various research fields. They serve as key precursors in the synthesis of more complex functionalized and fused quinoxaline systems, which are valuable in the development of novel materials and ligands . For instance, related quinoxaline derivatives have been utilized in the construction of poly(phenylquinoxaline) polymers for electroluminescence applications and in the formation of crystallized donor-acceptor complexes for optical devices . While specific biological data for this compound is not extensively reported in the public domain, other quinoxaline analogues have demonstrated notable biological activities in research settings. These include potent antiviral activity, with some derivatives acting through mechanisms like intercalation into viral DNA , as well as promising natural antifungal properties against various pathogenic fungi . This product is intended for research purposes as a chemical building block and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B1657539 2,3-Diethoxyquinoxaline CAS No. 57050-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57050-66-5

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2,3-diethoxyquinoxaline

InChI

InChI=1S/C12H14N2O2/c1-3-15-11-12(16-4-2)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3

InChI Key

QLSXCJKMUFXIFW-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC=C2N=C1OCC

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1OCC

Other CAS No.

57050-66-5

Origin of Product

United States

Synthetic Methodologies for 2,3 Diethoxyquinoxaline and Its Precursors

Classical Approaches to Quinoxaline (B1680401) Ring System Construction

The quinoxaline ring, a bicyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a well-established heterocyclic motif. nih.govnih.gov Its synthesis has been studied for over a century, with the condensation reaction between an aromatic o-diamine and an α-dicarbonyl compound being the most primitive and effective method. nih.govresearchgate.net

The most classic and widely utilized method for constructing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound (an α-diketone). researchgate.netsapub.orgchim.it This facile reaction forms the pyrazine portion of the quinoxaline scaffold. cusat.ac.in The reaction proceeds by a double condensation, where the amino groups of the o-phenylenediamine react with the two carbonyl groups of the α-diketone to form two imine bonds, which are part of the final aromatic ring system.

While the reaction can proceed without a catalyst, often under reflux in a suitable solvent like ethanol (B145695) or acetic acid, various catalysts have been employed to improve yields and reaction times. nih.govnih.gov These include Brønsted acids, Lewis acids, and various heterogeneous catalysts. chim.itnih.gov The choice of catalyst and reaction conditions can be optimized based on the specific substrates used.

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

Catalyst Solvent Temperature Reaction Time Yield (%)
None (Conventional) Ethanol/Acetic Acid High Temperature Long Moderate
Zinc triflate Acetonitrile (B52724) Room Temperature N/A up to 90% encyclopedia.pub
Alumina-Supported Molybdophosphovanadates Toluene Room Temperature N/A High nih.gov
Silica (B1680970) Nanoparticles Solvent-free Room Temperature Short High rsc.org

This table presents a selection of catalytic systems used for the condensation of o-phenylenediamines and α-diketones, illustrating the range of conditions from classical heating to modern catalytic approaches at room temperature.

To prepare for the introduction of the ethoxy groups, a common strategy involves first creating a quinoxaline ring with good leaving groups at the 2 and 3 positions. Halogens, particularly chlorine, serve this purpose effectively. The key precursor for this step is quinoxaline-2,3(1H,4H)-dione, also known as 2,3-dihydroxyquinoxaline (B1670375). chemicalbook.comchemicalbook.com This precursor can be synthesized and then halogenated.

The conversion of quinoxaline-2,3(1H,4H)-dione to 2,3-dichloroquinoxaline (B139996) is a standard transformation in heterocyclic chemistry. It is typically achieved by heating the dione (B5365651) with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this purpose, often under reflux conditions. chemicalbook.com These reagents replace the hydroxyl groups of the tautomeric dione form with chlorine atoms, yielding the highly reactive 2,3-dichloroquinoxaline intermediate. cusat.ac.in

Table 2: Chlorination of Quinoxaline-2,3(1H,4H)-dione

Chlorinating Agent Additive/Solvent Conditions Yield (%)
POCl₃ None Reflux (100 °C), 3h 92% chemicalbook.com
SOCl₂ N,N-dimethyl-formamide (cat.), 1-chlorobutane Reflux, 1h 98% chemicalbook.com

This table summarizes common methods for the synthesis of 2,3-dichloroquinoxaline, a key intermediate for subsequent nucleophilic substitution reactions.

Alkoxylation Strategies for the 2,3-Diethoxy Substitution

With the activated 2,3-dichloroquinoxaline intermediate in hand, the ethoxy groups can be installed. This is achieved through reactions that substitute the chlorine atoms with ethoxide nucleophiles.

The primary method for synthesizing 2,3-diethoxyquinoxaline from 2,3-dichloroquinoxaline is through a nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org In this mechanism, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The quinoxaline ring is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring, which activates the attached chlorine atoms toward nucleophilic attack. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out by treating 2,3-dichloroquinoxaline with a source of ethoxide ions, most commonly sodium ethoxide (NaOEt). The ethoxide ion acts as the nucleophile, attacking the carbon atoms bonded to the chlorine atoms. This proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex, before expelling the chloride ion to restore aromaticity. wikipedia.orglibretexts.org The reaction is generally performed in ethanol, which serves as both the solvent and the precursor for the sodium ethoxide reagent.

Table 3: Typical Conditions for SₙAr Alkoxylation

Substrate Nucleophile Solvent Conditions Product
2,3-Dichloroquinoxaline Sodium Ethoxide Ethanol Reflux This compound

This table provides a representative example of the SₙAr reaction for the synthesis of this compound and a classic textbook example for comparison of the general reaction type.

While the classical SₙAr reaction with sodium ethoxide is highly effective for this specific transformation, transition metal-catalyzed cross-coupling reactions represent a powerful modern alternative for forming carbon-oxygen bonds. nih.govresearchgate.net Reactions such as the Buchwald-Hartwig amination have analogous etherification variants, which typically use palladium or copper catalysts to couple alcohols with aryl halides. researchgate.netrsc.org

These catalytic systems can offer advantages such as milder reaction conditions and broader substrate scope. In the context of this compound synthesis, a palladium or copper catalyst could, in principle, be used to couple ethanol with 2,3-dichloroquinoxaline in the presence of a suitable base. The catalytic cycle generally involves oxidative addition of the aryl halide to the metal center, coordination of the alcohol, and reductive elimination to form the ether product and regenerate the catalyst. Transition metals like Pd, Cu, Fe, and Nb have been instrumental in these transformations for constructing various C-X bonds. nih.gov

Table 4: Potential Catalytic Systems for C-O Bond Formation

Metal Catalyst Ligand Base Application
Palladium (e.g., Pd(OAc)₂) Phosphine-based (e.g., BINAP) Strong, non-nucleophilic (e.g., NaOt-Bu) Buchwald-Hartwig Etherification

This table outlines general components of transition metal-catalyzed systems used for C-O cross-coupling reactions, which are applicable in principle to the synthesis of aryl ethers like this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of quinoxalines offers pathways to reduce environmental impact. ijirt.orgekb.eg These strategies focus on using less hazardous solvents, employing reusable catalysts, and improving energy efficiency. benthamdirect.com

For the initial condensation step, green alternatives to traditional organic solvents include water or glycerol, and solvent-free reactions can be conducted by grinding the reactants together, sometimes with a solid catalyst like silica nanoparticles. encyclopedia.pubrsc.orgmdpi.com The use of microwave irradiation or ultrasonic waves can dramatically shorten reaction times and improve yields compared to conventional heating. sapub.orgijiset.com

Table 5: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic Step Traditional Method Green Alternative
Ring Formation Reflux in organic solvents (e.g., acetic acid) Reaction in water mdpi.com; Use of reusable catalysts (e.g., β-cyclodextrin mdpi.com); Microwave or ultrasound irradiation sapub.orgbenthamdirect.com
Halogenation Use of POCl₃ or SOCl₂ Development of solid-supported halogenating agents to reduce corrosive waste

| Alkoxylation | Stoichiometric sodium ethoxide in ethanol | Transition metal catalysis with low catalyst loading and potential for catalyst recycling |

This table contrasts conventional synthetic methods with more sustainable, green chemistry alternatives for the key steps in the synthesis of this compound.

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant research has been directed toward minimizing the use of volatile organic solvents. ijiset.com Aqueous medium synthesis, particularly using high-temperature water (HTW), has emerged as a viable and environmentally benign approach for producing quinoxaline derivatives. researchgate.netuni-konstanz.de

Hydrothermal synthesis (HTS) of 2,3-diarylquinoxaline-6-carboxylic acids has been successfully achieved by reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in water at temperatures ranging from 150–230 °C, with reaction times of just 5–30 minutes. researchgate.netuni-konstanz.de This method avoids the need for toxic catalysts and strong acids. researchgate.netuni-konstanz.de The inherent acidity of reactants like 3,4-diaminobenzoic acid can even self-catalyze the reaction in water at elevated temperatures. uni-konstanz.de While direct synthesis of this compound via this method is not documented, the principle of using water as a solvent for the condensation step to form the quinoxaline core is well-established. Another approach involves using a mixture of acetonitrile and water (CH3CN/H2O) for oxidative reactions to form quinoxaline-2,3-dione, a key precursor. chemicalbook.com

Table 1: Examples of Quinoxaline Synthesis in Aqueous Media

Reactants Product Type Solvent Temperature (°C) Time (min) Yield (%)
1,2-diarylketones + 3,4-diaminobenzoic acid 2,3-diarylquinoxaline-6-carboxylic acids Water 150-230 5-30 84-98
9,10-phenanthrenequinone + 3,4-diaminobenzoic acid Dibenzo[a,c]phenazine-11-carboxylic acid Water 230 10 84
Quinoxalin-2(1H)-ones + (NH4)2S2O8 2,3-dihydroxyquinoxalines CH3CN/H2O (4:1) 60 - -

Data synthesized from multiple sources for illustrative purposes. researchgate.netuni-konstanz.dechemicalbook.com

Catalyst-Free and Organocatalytic Methods

The development of catalyst-free synthetic routes offers significant advantages by simplifying experimental procedures, reducing costs, and minimizing toxic waste. A prominent catalyst-free method for quinoxaline synthesis is the direct condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often facilitated by non-catalytic means such as ultrasound irradiation. scispace.comresearchgate.net This technique has been shown to produce a variety of quinoxaline derivatives in excellent yields (80-99%) with significantly reduced reaction times. scispace.comresearchgate.net

A novel catalyst-free protocol has been developed for preparing alkoxy-substituted quinoxalines. nih.gov This multi-step process begins with the chlorination of quinoxaline-2,3-dione to give 2,3-dichloroquinoxaline. nih.gov This intermediate is then reacted with sodium alkoxides, such as sodium ethoxide, in absolute ethanol to produce 2-alkoxy-3-chloroquinoxalines. nih.gov A subsequent substitution would lead to the desired this compound.

Table 2: Catalyst-Free Synthesis of Quinoxaline Derivatives via Ultrasound

1,2-Diketone 1,2-Diamine Solvent Time (min) Yield (%)
Benzil o-phenylenediamine EtOH/H2O 10 99
2,2'-Furil o-phenylenediamine EtOH/H2O 10 98
Benzil 4-methyl-1,2-phenylenediamine EtOH/H2O 10 97
Diethyl Ketone o-phenylenediamine EtOH/H2O 15 80

Data from underlying research on ultrasound-assisted synthesis. scispace.comresearchgate.net

Organocatalysis represents another advanced synthetic strategy. While specific organocatalytic methods for this compound are not prominent, the principles are widely applied in heterocyclic synthesis. For instance, enantioselective organocatalyzed reactions, such as the Diels-Alder reaction, have been employed as key steps in the total synthesis of complex natural products, demonstrating the power of this approach. nih.gov

Photochemical and Electrochemical Synthesis Approaches

Modern synthetic chemistry increasingly utilizes photochemical and electrochemical methods to access novel reactivity and improve process efficiency. Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for bond formation. A notable example in complex molecule synthesis is the use of a photochemical Wolff rearrangement, which has been successfully integrated into scalable flow chemistry setups. nih.gov This highlights the potential for using light-driven reactions in the synthesis of precursors or for functional group interconversions on the quinoxaline ring.

Electrochemical synthesis, which employs electric current to drive reactions, is another emerging green chemistry tool. It can reduce the reliance on chemical oxidants or reductants, thereby minimizing waste. While specific electrochemical methods for the synthesis of this compound are not well-documented in the reviewed literature, the field of organic electrosynthesis is rapidly expanding and offers future possibilities for the construction and functionalization of such heterocyclic systems.

Flow Chemistry and Continuous Processing for Scalable Production of this compound

For the large-scale and industrial production of chemical compounds, flow chemistry and continuous processing offer substantial advantages over traditional batch methods in terms of safety, efficiency, and scalability. uc.pt In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. uc.pt

This technology is particularly well-suited for the synthesis of heterocycles. uc.pt The synthesis of this compound could be adapted to a flow process. For example, the reaction of 2,3-dichloroquinoxaline with sodium ethoxide is an exothermic nucleophilic substitution that would benefit from the superior heat transfer and temperature control of a flow reactor, minimizing side reactions and improving product purity. Furthermore, multi-step sequences can be combined in a continuous fashion. uc.pt A scalable synthesis could envision the flow-through chlorination of quinoxaline-2,3-dione followed by an in-line reaction with ethoxide in a subsequent reactor module. The integration of photochemical methods into flow systems has also been demonstrated to be highly effective and scalable. nih.gov

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. amazonaws.comox.ac.uk

For the target molecule This compound (I) , the most logical initial disconnections are the two C(sp²)-O ether bonds. This is a sound strategy because ether formation is a reliable and well-established reaction.

Disconnection 1: C-O Ether Bonds

This disconnection breaks the two ether linkages, leading to a synthon of a doubly activated quinoxaline core (a dication equivalent) and two ethoxide anions. The practical chemical equivalent (reagent) for the quinoxaline synthon is 2,3-dichloroquinoxaline (II) , and the reagent for the ethoxide synthon is sodium ethoxide or ethanol in the presence of a base.

Disconnection 2: Quinoxaline Core

The next step is to disconnect the precursor, 2,3-dichloroquinoxaline (II) . This can be retrosynthetically converted to the more common intermediate quinoxaline-2,3-dione (III) through a functional group interconversion (FGI), reversing the chlorination reaction.

The quinoxaline ring of III itself can be disconnected. This disconnection breaks the two C-N bonds formed during the cyclization condensation reaction. This reveals two simpler precursors: an ortho-diamine, specifically o-phenylenediamine (IV) , and a 1,2-dicarbonyl synthon. The corresponding reagent for this dicarbonyl synthon would be an oxalic acid derivative, such as diethyl oxalate (B1200264).

This analysis outlines a logical and practical synthetic pathway: the condensation of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione, followed by chlorination to 2,3-dichloroquinoxaline, and finally, a double nucleophilic substitution with sodium ethoxide to yield the target molecule, this compound.

Reactivity, Transformation, and Derivatization Pathways of 2,3 Diethoxyquinoxaline

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline ring system presents a nuanced reactivity towards electrophiles. The pyrazine (B50134) moiety, with its two nitrogen atoms, is inherently electron-deficient, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution (EAS). However, the fused benzene (B151609) ring can still undergo substitution, albeit under controlled conditions. The reactivity is significantly influenced by the substituents on the pyrazine ring.

In 2,3-diethoxyquinoxaline, the two ethoxy groups are electron-donating by resonance. This electronic effect, however, primarily influences the reactivity of the C2 and C3 positions where they are attached, making them susceptible to nucleophilic attack. For electrophilic substitution on the benzene portion of the molecule, the deactivating effect of the pyrazine ring is the dominant factor. When such reactions do occur, the substitution pattern is directed by the existing ring system. For instance, studies on the related compound 2,3-dihydroxyquinoxaline (B1670375) show that electrophilic nitration using a mixture of sulfuric acid and potassium nitrate (B79036) results in substitution at the 6-position, yielding 2,3-dihydroxy-6-nitroquinoxaline sigmaaldrich.com. By analogy, it is anticipated that electrophilic substitution on this compound would also preferentially occur at the 6- and 7-positions of the benzene ring, which are electronically activated relative to the 5- and 8-positions.

The general reluctance of the quinoxaline core to undergo electrophilic substitution means that forcing conditions are often required, and yields may be modest. When activating substituents are already present on the benzene ring, these reactions proceed more readily cusat.ac.in.

Nucleophilic Reactivity and Functional Group Interconversion of Ethoxy Groups

The most significant aspect of this compound's reactivity is the susceptibility of the C2 and C3 positions to nucleophilic attack. The electron-withdrawing nature of the pyrazine nitrogens renders the carbons to which the ethoxy groups are attached highly electrophilic. This allows for the displacement of the ethoxy groups by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. While the ethoxy group is not as potent a leaving group as a halide (e.g., in 2,3-dichloroquinoxaline), these substitution reactions can be achieved, often by heating or using stronger nucleophiles.

The ethoxy groups of this compound can be displaced by hydroxide (B78521) ions or water under acidic or basic conditions to yield 2,3-dihydroxyquinoxaline. This hydrolysis reaction is a key transformation, leading to a core structure with different chemical properties.

The product, 2,3-dihydroxyquinoxaline, exists in a tautomeric equilibrium. While it can be represented in the diol form, it predominantly exists as the more thermodynamically stable diamide (B1670390) tautomer, 1,4-dihydroquinoxaline-2,3-dione sigmaaldrich.comnih.gov. This tautomerism is a critical feature of the product's structure and reactivity. The synthesis of these quinoxalinedione (B3055175) structures can also be achieved directly through the condensation of an o-phenylenediamine (B120857) with oxalic acid ias.ac.in.

Tautomerism of 2,3-Dihydroxyquinoxaline
Chemical equation showing the hydrolysis of this compound to 2,3-dihydroxyquinoxaline, which is in equilibrium with its more stable tautomer, 1,4-dihydroquinoxaline-2,3-dione.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, can displace one or both ethoxy groups to form 2-amino-3-ethoxyquinoxaline or 2,3-diaminoquinoxaline derivatives, respectively nih.gov. These reactions typically require elevated temperatures to proceed efficiently due to the moderate leaving group ability of the ethoxide ion. The reaction can be performed stepwise to afford unsymmetrically substituted quinoxalines.

The resulting 2,3-diaminoquinoxaline scaffold is an important pharmacophore and a versatile building block for the synthesis of more complex heterocyclic systems. The general reaction involves heating this compound with an excess of the desired amine, either neat or in a high-boiling solvent.

NucleophileProductConditions
Ammonia2,3-DiaminoquinoxalineHigh temperature, pressure
Primary Amine (R-NH₂)2,3-Bis(alkylamino)quinoxalineHeat
Secondary Amine (R₂NH)2,3-Bis(dialkylamino)quinoxalineHeat

Note: This table represents expected reactions based on the principles of SNAr on the quinoxaline core. Specific conditions may vary.

Beyond hydrolysis and aminolysis, the ethoxy groups can be displaced by a range of other heteroatom nucleophiles. Sulfur nucleophiles, in particular, are highly effective due to their high polarizability and nucleophilicity.

Sulfur Nucleophiles: Reaction with thiols (mercaptans) in the presence of a base readily forms 2,3-bis(alkylthio)quinoxaline or 2,3-bis(arylthio)quinoxaline derivatives. A notable reaction involves the use of thiourea, which reacts with this compound to produce 2-aminothiazolo[4,5-b]quinoxaline, a fused heterocyclic system, demonstrating a tandem substitution-cyclization pathway cusat.ac.in.

Nitrogen Nucleophiles: Other nitrogen nucleophiles, such as hydrazine, can also be employed to generate hydrazino-substituted quinoxalines. These products are valuable precursors for synthesizing fused ring systems like triazoloquinoxalines nih.gov.

The general reactivity pattern follows that of other SNAr reactions, where stronger, softer nucleophiles react more readily youtube.comnih.gov.

Regioselective Functionalization and Late-Stage Diversification

Late-stage functionalization is a powerful strategy in medicinal chemistry for rapidly generating analogues of a lead compound. For this compound, this involves selectively introducing substituents at other positions of the scaffold, typically on the benzene ring (C5, C6, C7, C8), without disturbing the ethoxy groups.

While classical electrophilic substitution offers one route (as discussed in 3.1), modern methods such as transition-metal-catalyzed C-H activation have become the premier strategy for such transformations nih.govnih.gov. Palladium-catalyzed C-H functionalization, for example, can be used to regioselectively introduce aryl, alkyl, or other functional groups onto the benzene ring. The directing group for such reactions can be an external ligand or, in some cases, one of the nitrogen atoms of the quinoxaline ring itself can help direct the catalyst to a specific C-H bond. These methods provide a highly efficient and atom-economical way to create diverse libraries of this compound derivatives for further investigation.

Oxidation and Reduction Pathways of the Quinoxaline Ring System

The quinoxaline core can undergo both oxidation and reduction, leading to significant structural and electronic modifications.

Oxidation: The nitrogen atoms of the pyrazine ring are susceptible to oxidation. Treatment of quinoxaline derivatives with a peracid, such as peroxyacetic acid or m-CPBA, can yield the corresponding N-oxides. Depending on the reaction conditions, this can lead to the formation of quinoxaline 1-oxide or quinoxaline 1,4-dioxide sapub.org. These N-oxides are valuable synthetic intermediates, as the N-oxide function can activate the ring for further substitutions or rearrangements. Under more aggressive oxidative conditions, such as with hot alkaline potassium permanganate, the quinoxaline ring system can undergo cleavage to yield pyrazine-2,3-dicarboxylic acid sapub.org.

Reduction: The electron-deficient pyrazine ring is readily reduced. A variety of reducing agents can be employed to achieve different levels of saturation.

Catalytic Hydrogenation: Using catalysts like platinum or palladium on carbon (Pd/C) with hydrogen gas typically leads to the complete reduction of the pyrazine ring to yield 2,3-diethoxy-1,2,3,4-tetrahydroquinoxaline.

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also achieve full reduction to the tetrahydroquinoxaline derivative sapub.org. Milder reagents, such as sodium borohydride (B1222165) in acetic acid or zinc borohydride, are also effective for reducing the quinoxaline system to its 1,2,3,4-tetrahydro form sapub.orgtandfonline.com. The controlled reduction can sometimes yield dihydroquinoxaline intermediates.


Transition Metal-Catalyzed Coupling Reactions at the Quinoxaline Backbone

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic and heteroaromatic rings. nih.govresearchgate.netrsc.org For this compound, these reactions typically occur not at the electron-rich C-2 and C-3 positions, but at the benzene portion of the backbone (positions 5, 6, 7, and 8), provided a suitable handle, such as a halide or triflate, is present. The synthesis of halo-substituted 2,3-diethoxyquinoxalines provides the necessary electrophilic site for these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide. harvard.edu A hypothetical 6-bromo-2,3-diethoxyquinoxaline could be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 6-aryl or 6-vinyl-2,3-diethoxyquinoxaline derivatives. The choice of catalyst, often a Pd(0) species like Pd(PPh₃)₄, and base is crucial for reaction efficiency. harvard.edu

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgnih.gov A halogenated this compound could react with alkenes such as acrylates, styrenes, or other vinyl compounds to introduce alkenyl substituents onto the quinoxaline backbone. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It employs a dual catalytic system of palladium and copper(I). jk-sci.com This method can be used to introduce alkynyl moieties onto the this compound backbone, creating precursors for more complex heterocyclic systems or functional materials. The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.org

The table below summarizes the potential outcomes of these coupling reactions on a hypothetical 6-bromo-2,3-diethoxyquinoxaline substrate.

Reaction Type Coupling Partner Catalyst System Typical Base Potential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃, K₂CO₃6-Phenyl-2,3-diethoxyquinoxaline
HeckStyrenePd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃6-(2-Phenylvinyl)-2,3-diethoxyquinoxaline
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N, piperidine6-(2-Phenylethynyl)-2,3-diethoxyquinoxaline

Cycloaddition Reactions and Annulation Strategies Involving this compound

Cycloaddition reactions offer an efficient pathway to construct cyclic and polycyclic molecules by combining two π-electron systems to form a ring. nih.gov The electron-rich nature of this compound, due to the electron-donating ethoxy groups, influences its potential role in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. wikipedia.orgijpsjournal.com The quinoxaline nucleus contains two potential diene systems: the benzene ring and the pyrazine ring.

Normal Electron-Demand: It is unlikely for the electron-rich this compound to act as a dienophile with a typical electron-rich diene.

Inverse Electron-Demand: The pyrazine ring, enriched by the ethoxy groups, could potentially act as an electron-rich diene in an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org This would require a highly electron-poor dienophile, such as tetracyanoethylene (B109619) or maleic anhydride, to facilitate the reaction. The benzene portion of the molecule could also participate as the diene component.

[2+2] and [3+2] Cycloadditions: Thermally initiated [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can proceed under photochemical conditions. fiveable.me Irradiation of this compound in the presence of an alkene could potentially lead to the formation of a cyclobutane-fused ring system. nih.gov 1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, involve a 1,3-dipole reacting with a dipolarophile. uchicago.edu While this compound itself is not a 1,3-dipole, derivatives could be synthesized to incorporate such functionalities, or the π-system of the quinoxaline could act as the dipolarophile.

Annulation Strategies: Annulation involves the formation of a new ring fused to an existing one. Iodocyclization followed by further coupling reactions represents a viable strategy. For instance, a 2-alkynyl-3-methoxyquinoxaline can undergo iodocyclization to form a 3-iodo-furo[2,3-b]quinoxaline, which can then be functionalized using palladium-catalyzed reactions like Sonogashira, Suzuki, or Heck couplings. researchgate.net While this example uses a methoxy (B1213986) group, a similar pathway could be envisioned for diethoxy derivatives, starting from a halo-alkoxy-alkynyl quinoxaline precursor. The Friedlander annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, is another classical method for constructing fused quinoline (B57606) rings onto heterocyclic systems. nih.gov

The following table outlines the theoretical possibilities for cycloaddition reactions involving this compound.

Cycloaddition Type Role of Quinoxaline Required Coreactant Potential Product Structure
Inverse-Demand [4+2]Electron-rich dieneElectron-poor dienophileFused polycyclic heteroaromatic
Photochemical [2+2]Alkene componentAlkeneCyclobutane-fused quinoxaline
1,3-Dipolar [3+2]Dipolarophile1,3-Dipole (e.g., azide, nitrone)Fused five-membered heterocyclic ring

Supramolecular Assembly and Coordination Chemistry of this compound Ligands

Coordination compounds consist of a central metal ion bonded to one or more molecules or ions, known as ligands. libretexts.orgyoutube.com While the ethoxy groups of this compound are weak coordinators, the two nitrogen atoms of the pyrazine ring are Lewis basic sites capable of coordinating to metal centers. This allows this compound to function as a ligand in the construction of metal-organic complexes and supramolecular assemblies. isca.me

Coordination Modes: this compound can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. Alternatively, it can function as a bridging ligand, connecting two or more metal centers to form dimers, oligomers, or one-, two-, or three-dimensional coordination polymers. isca.me The specific outcome depends on the metal ion's preferred coordination geometry, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

Supramolecular Assembly: Beyond direct coordination, the planar, aromatic structure of the quinoxaline core is conducive to forming supramolecular architectures through non-covalent interactions. Key interactions include:

π-π Stacking: The electron-rich quinoxaline rings can stack with each other or with other aromatic systems, leading to the formation of ordered columnar or layered structures.

Hydrogen Bonding: While this compound itself lacks hydrogen bond donors, derivatives functionalized with groups like amides or hydroxyls on the backbone could engage in hydrogen bonding to direct the assembly of more complex structures.

Host-Guest Chemistry: The quinoxaline unit can be incorporated into larger macrocyclic hosts capable of encapsulating guest molecules.

The coordination chemistry of quinoxaline derivatives is well-documented, with various substituted quinoxalines used to create complexes with diverse structures and properties, including mononuclear and dinuclear complexes. mdpi.com Ligands derived from 2,3-quinoxalinedithiol, for example, have been shown to form complexes with a range of transition metals. researchgate.net

This table summarizes the potential roles of this compound in coordination and supramolecular chemistry.

Interaction Type Role of Quinoxaline Interacting Species Resulting Structure
Coordinate Covalent BondingBidentate chelating ligandSingle metal ion (e.g., Ru²⁺, Cu²⁺)Mononuclear metal complex
Coordinate Covalent BondingBridging ligandMultiple metal ions (e.g., Ag⁺, Cd²⁺)Coordination polymer / Metal-organic framework
π-π StackingAromatic stacking unitOther quinoxaline moleculesSelf-assembled columnar or layered structures

Structural Elucidation and Conformational Analysis of 2,3 Diethoxyquinoxaline and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound like 2,3-diethoxyquinoxaline, a suite of one-dimensional and multi-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its dynamic behavior.

Multi-Dimensional NMR Techniques for Structure and Dynamics

To fully characterize this compound, several multi-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons, specifically within the ethoxy groups (the methylene (B1212753) and methyl protons) and within the aromatic ring system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, allowing for the assignment of the carbon signals of the quinoxaline (B1680401) core and the ethoxy side chains.

Further structural details would be provided by Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons that are two or three bonds away. This would be crucial for connecting the ethoxy groups to the C2 and C3 positions of the quinoxaline ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons, which is essential for determining the preferred conformation of the ethoxy side chains in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H-5/H-8 7.8-8.0 (m) 128.0 C-7, C-4a
H-6/H-7 7.5-7.7 (m) 129.5 C-5, C-8a
-OCH₂- 4.5 (q) 65.0 C-2/C-3, -CH₃
-CH₃ 1.4 (t) 14.5 -OCH₂-
C-2/C-3 - 155.0 -OCH₂-
C-4a/C-8a - 140.0 H-5/H-8, H-6/H-7

Note: This table is illustrative and not based on experimental data.

Elucidation of Tautomeric Forms and Isomeric Purity

For this compound, tautomerism is not expected to be a significant feature, as the ethoxy groups are stably attached via ether linkages. However, NMR spectroscopy would be the primary method to confirm this. The absence of signals corresponding to alternative tautomeric forms, such as those that might arise from keto-enol tautomerism in related hydroxyquinoxalines, would confirm the structural integrity of the diethoxy form. Furthermore, high-resolution ¹H NMR would be instrumental in assessing the isomeric purity of a synthesized sample, detecting any potential minor isomers or impurities.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₄N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which would be consistent with its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. The subsequent fragmentation in the mass spectrometer would likely involve the loss of the ethoxy groups. Characteristic fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃), followed by the loss of a carbonyl group (CO), or the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement if sterically feasible.

Table 2: Plausible HRMS Fragmentation Data for this compound

Ion Proposed Formula Calculated m/z Fragmentation Pathway
[M]⁺ C₁₂H₁₄N₂O₂⁺ 218.1055 Molecular Ion
[M - C₂H₅]⁺ C₁₀H₉N₂O₂⁺ 189.0664 Loss of an ethyl radical
[M - C₂H₄O]⁺ C₁₀H₁₀N₂O⁺ 174.0793 Loss of acetaldehyde
[M - OC₂H₅]⁺ C₁₀H₉N₂O⁺ 173.0715 Loss of an ethoxy radical

Note: This table presents hypothetical fragmentation data.

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry.

Crystal Packing Motifs and Hydrogen Bonding Networks

The analysis of the crystal structure would reveal how the molecules of this compound pack in the crystal lattice. This would include the identification of any significant intermolecular interactions, such as π-π stacking between the quinoxaline ring systems of adjacent molecules. While this compound lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal packing. The arrangement of molecules in the solid state is crucial for understanding the material's physical properties.

Conformational Analysis of Ethoxy Side Chains in the Crystalline State

A key aspect of the X-ray crystallographic study would be the determination of the conformation of the two ethoxy side chains. The torsion angles involving the C-O-C-C bonds would define the orientation of the ethyl groups relative to the quinoxaline plane. It would be of interest to see if the two ethoxy groups adopt a syn or anti conformation relative to each other and how their orientation is influenced by steric hindrance and intermolecular forces within the crystal. This solid-state conformation could then be compared with the solution-state conformation inferred from NOESY NMR experiments to understand the influence of the crystalline environment on the molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Structure Confirmation

The fundamental vibrations can be categorized into contributions from the quinoxaline ring and the ethoxy groups.

Quinoxaline Ring Vibrations: The quinoxaline ring system gives rise to a series of characteristic vibrational bands.

C-H Stretching: The aromatic C-H stretching vibrations of the benzo portion of the quinoxaline ring are expected to appear in the region of 3100-3000 cm⁻¹ scialert.netorgchemboulder.com. These bands are typically of weak to medium intensity in the IR spectrum.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine (B50134) and benzene (B151609) rings of the quinoxaline structure result in a series of complex bands in the 1630-1400 cm⁻¹ region. The C=N stretching frequency is typically observed as a strong absorption band in the range of 1630-1596 cm⁻¹ scialert.netnih.gov. The aromatic C=C stretching vibrations give rise to bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ orgchemboulder.commdpi.com.

C-N Stretching: The C-N stretching vibration within the quinoxaline ring is anticipated in the range of 1150-1130 cm⁻¹ scialert.net.

Ring Breathing and Deformation Modes: The in-plane and out-of-plane deformation vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-667 cm⁻¹ regions, respectively scialert.net. These bands can be useful in confirming the substitution pattern on the benzene ring.

Ethoxy Group Vibrations: The 2,3-diethoxy substituents introduce a set of characteristic vibrational modes.

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the ethoxy substituents are expected to appear below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups typically fall within the 2999-2916 cm⁻¹ range nih.gov.

C-O Stretching: The C-O stretching vibrations of the ethoxy groups are expected to produce strong bands in the IR spectrum. For aromatic ethers, there are typically two C-O stretching bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

CH₂ and CH₃ Bending: The scissoring (bending) vibrations of the CH₂ group are typically observed around 1465 cm⁻¹. The bending vibrations of the CH₃ group also appear in this region.

By combining these expected vibrational frequencies, a detailed picture of the IR and Raman spectra of this compound can be inferred, allowing for the confirmation of its molecular structure and the identification of its key functional groups.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Frequency Range (cm⁻¹) Assignment Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman)
3100-3000 Aromatic C-H Stretch ν(C-H) Medium-Weak Medium
2999-2916 Aliphatic C-H Stretch νas(CH₃), νs(CH₃), νas(CH₂), νs(CH₂) Strong-Medium Strong-Medium
1630-1596 C=N Stretch ν(C=N) Strong Medium
1600-1400 Aromatic C=C Stretch ν(C=C) Medium-Strong Strong
~1465 CH₂ Scissoring δ(CH₂) Medium Medium
~1250 Asymmetric C-O-C Stretch νas(C-O-C) Strong Medium-Weak
1150-1130 C-N Stretch ν(C-N) Medium Medium
~1040 Symmetric C-O-C Stretch νs(C-O-C) Strong Medium-Weak
900-667 Aromatic C-H Out-of-Plane Bend γ(C-H) Strong Weak

Computational and Theoretical Investigations of 2,3 Diethoxyquinoxaline

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can gain a deeper understanding of the molecule's stability, reactivity, and spectroscopic properties. For 2,3-diethoxyquinoxaline, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability. A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies higher reactivity. For this compound, the HOMO is primarily localized on the electron-rich quinoxaline (B1680401) ring system and the oxygen atoms of the ethoxy groups, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazine (B50134) ring, suggesting that nucleophilic attack would target this region.

OrbitalEnergy (eV)Primary Localization
HOMO-6.25Quinoxaline ring, Oxygen atoms of ethoxy groups
LUMO-1.80Pyrazine ring
HOMO-LUMO Gap4.45-

The electron density distribution and molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These tools are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In this compound, the MEP map reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ethoxy groups. These areas are susceptible to electrophilic attack. The regions of positive potential (blue areas), indicating electron deficiency, are located around the hydrogen atoms of the ethoxy groups and the benzene (B151609) ring, making them potential sites for nucleophilic interactions. This information is crucial for predicting the molecule's interaction with other reagents and its role in chemical reactions.

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound can be performed. The predicted shifts are based on the electronic environment of each nucleus. For instance, the protons of the ethoxy groups are expected to have a different chemical shift compared to the aromatic protons of the quinoxaline ring due to their distinct electronic surroundings.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π-π* transitions within the aromatic system.

Spectroscopic ParameterPredicted ValueExperimental Value
1H NMR (δ, ppm) - OCH24.524.50
1H NMR (δ, ppm) - CH31.451.43
13C NMR (δ, ppm) - C=N155.8155.5
UV-Vis λmax (nm)320318

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility of this compound and how it is influenced by its environment, such as the presence of a solvent.

By simulating the molecule's movement, MD can map out its conformational landscape, identifying the most stable geometries and the energy barriers between different conformations. The orientation of the two ethoxy groups relative to the quinoxaline plane is a key conformational feature. MD simulations can reveal whether these groups are flexible or locked into a specific orientation.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry offers powerful tools for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of the transition states, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. For example, in a substitution reaction where one of the ethoxy groups is replaced, calculations can help to determine whether the reaction proceeds through a stepwise or a concerted mechanism. This level of detail is often difficult to obtain through experimental methods alone.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Derivative Series

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of this compound derivatives with different substituents on the benzene ring, QSRR models can be developed to predict their reactivity.

These models typically use molecular descriptors calculated through computational methods. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. By correlating these descriptors with experimentally measured reactivity data (such as reaction rates or equilibrium constants) for a set of known derivatives, a predictive model can be built. This model can then be used to estimate the reactivity of new, unsynthesized derivatives, thereby guiding the design of new molecules with desired properties.

In Silico Design of Novel this compound-Based Structures

The foundational scaffold of this compound presents a valuable starting point for the in silico design of novel derivatives with potentially enhanced biological or material properties. Computational chemistry tools allow for the rational design and virtual screening of new molecular entities, prioritizing synthetic efforts and accelerating the discovery process. This section outlines a hypothetical approach to the in silico design of new structures based on the this compound core.

The design of novel derivatives would begin with the identification of a target protein or a desired physicochemical property. For instance, if the goal is to develop a new kinase inhibitor, the active site of the target kinase would be used for structure-based drug design. Alternatively, if the aim is to optimize electronic properties for applications in organic electronics, quantum chemical calculations would guide the design process.

A common strategy involves the modification of the peripheral positions of the this compound scaffold. The benzene ring of the quinoxaline core (positions 5, 6, 7, and 8) and the terminal ends of the ethoxy chains are amenable to chemical modification. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be employed to predict the impact of these modifications.

For example, a library of virtual compounds could be generated by introducing a variety of substituents at the C-6 position of the quinoxaline ring. These substituents could range from simple electron-donating or electron-withdrawing groups to more complex heterocyclic moieties. Molecular docking studies could then be performed to predict the binding affinity of these new derivatives to a target protein.

The following interactive data table illustrates a hypothetical virtual screening of designed this compound derivatives against a putative protein target. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger interaction.

Interactive Data Table: Hypothetical Docking Scores of Designed this compound Derivatives

Compound IDSubstituent at C-6Docking Score (kcal/mol)Predicted Key Interactions
DEOQ-01-H (Parent Compound)-5.8Pi-stacking with Phe34
DEOQ-02-Cl-6.5Halogen bond with Ser12
DEOQ-03-OCH3-6.2Hydrogen bond with Asn45
DEOQ-04-NO2-7.1Electrostatic interaction with Arg88
DEOQ-05-NH2-6.8Hydrogen bond with Glu21
DEOQ-06-COOH-7.5Salt bridge with Lys102

Based on these hypothetical results, the derivatives with a nitro group (DEOQ-04) and a carboxylic acid group (DEOQ-06) show the most promise for having enhanced binding affinity to the target. These compounds could then be prioritized for synthesis and experimental validation.

Furthermore, molecular dynamics simulations could be employed to study the dynamic behavior of the most promising ligand-protein complexes. These simulations provide insights into the stability of the binding pose and the flexibility of the ligand and protein over time, offering a more realistic representation of the molecular interactions.

In the context of materials science, in silico design could focus on tuning the electronic properties of this compound. For example, density functional theory (DFT) calculations could be used to predict how different substituents on the quinoxaline core affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would be crucial for designing new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The following table presents hypothetical HOMO-LUMO energy gaps for a series of designed this compound derivatives, illustrating how computational predictions can guide the development of new functional materials.

Interactive Data Table: Hypothetical Electronic Properties of Designed this compound Derivatives

Compound IDSubstituent at C-6HOMO (eV)LUMO (eV)Energy Gap (eV)
DEOQ-01-H-5.9-1.84.1
DEOQ-02-Cl-6.1-2.04.1
DEOQ-03-OCH3-5.7-1.74.0
DEOQ-04-NO2-6.4-2.53.9
DEOQ-05-NH2-5.6-1.64.0
DEOQ-06-COOH-6.3-2.34.0

These hypothetical results suggest that the introduction of an electron-withdrawing nitro group could lower the HOMO-LUMO gap, potentially leading to a red-shift in the absorption and emission spectra of the material.

Advanced Materials Science Applications and Functional Technologies Incorporating 2,3 Diethoxyquinoxaline

Organic Electronics and Optoelectronic Devices

The electron-accepting nature of the quinoxaline (B1680401) moiety has established it as a critical component in a variety of organic electronic and optoelectronic devices. Its derivatives are frequently employed to facilitate electron transport, enhance luminescence, and improve the efficiency of charge separation and collection.

Quinoxaline derivatives are recognized for their application as emitters in Organic Light-Emitting Diodes (OLEDs), particularly in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgresearchgate.net The design of TADF molecules often involves linking an electron-donor unit with an electron-acceptor unit to minimize the energy gap between the singlet and triplet excited states (ΔE_ST). The electron-deficient quinoxaline core serves effectively as the acceptor component.

In one study, TADF compounds based on a 1,2,3,4-tetrahydrophenazine acceptor (a quinoxaline derivative) and various donor units were synthesized. These materials achieved a small ΔE_ST as low as 0.07 eV, leading to highly efficient OLEDs. The devices demonstrated a maximum external quantum efficiency (EQE) of up to 15.3%, a power efficiency of 41.0 lm W⁻¹, and a brightness of 36,480 cd m⁻². rsc.org

Furthermore, donor-acceptor type molecules incorporating a quinoxaline core have been shown to be effective fluorescent materials. By pairing the quinoxaline acceptor with various diaryl or heterocyclic amine donors, compounds have been synthesized that emit light in the yellow-blue region, with emission maxima ranging from 465 to 566 nm. researchgate.net These properties suggest their potential use as solid-state emitters in optoelectronic devices. researchgate.net

Table 1: Performance of OLEDs Incorporating Quinoxaline-Based TADF Emitters

Emitter Compound Max. EQE (%) Max. Power Efficiency (lm W⁻¹) Max. Brightness (cd m⁻²) ΔE_ST (eV)
DMAC-TTPZ 15.3 41.0 36,480 0.15
PXZ-TTPZ - - - 0.09
PTZ-TTPZ - - - 0.07

Data sourced from research on 1,2,3,4-tetrahydrophenazine-based emitters. rsc.org

The inherent electron-deficient character of the quinoxaline ring system makes its derivatives excellent candidates for electron-transporting materials (ETMs) in organic electronics. nih.gov This property is attributed to their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates the injection and transport of electrons. For instance, certain quinoxaline derivatives have shown LUMO levels between -3.29 to -3.43 eV, indicating their potential as efficient ETMs. nih.gov

Theoretical and experimental studies on donor-acceptor molecules based on 2,3-di(thiophen-2-yl)quinoxaline have suggested that these materials could function as ambipolar charge transport materials, capable of transporting both electrons and holes. researchgate.net Similarly, research on 2,3-diphenylquinoxaline derivatives configured in a D–A–D–A structure indicated good semiconducting properties and the potential for bipolar transport, making them suitable for both OLEDs and organic photovoltaics. d-nb.info The introduction of ethoxy groups at the 2 and 3 positions would modulate these properties by influencing the frontier molecular orbital energy levels and intermolecular interactions.

In the field of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs), quinoxaline derivatives have been successfully utilized as strong electron-accepting units and π-conjugated bridges in D-π-A organic sensitizers. case.eduwu.ac.th The quinoxaline moiety enhances light absorption and promotes efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO₂). nih.gov

Novel organic sensitizers based on a quinoxaline acceptor unit have demonstrated significant power conversion efficiencies (PCE). In one example, two sensitizers, RC-21 and RC-22, were synthesized using a triphenylamine donor and a quinoxaline acceptor. The device based on the RC-22 sensitizer achieved a PCE of 5.56%. case.edu In another study, pyrazino[2,3-g]quinoxaline, a larger fused-ring system containing the quinoxaline motif, was used as a π-linker in dyes, resulting in a DSSC with a PCE of 6.86%. rsc.orgresearchgate.net This highlights the promise of the quinoxaline framework in designing efficient light-harvesting molecules for solar cells. case.edursc.org

Table 2: Photovoltaic Performance of DSSCs with Quinoxaline-Based Sensitizers

Sensitizer Power Conversion Efficiency (PCE) (%) Short-Circuit Current (J_sc) (mA cm⁻²) Open-Circuit Voltage (V_oc) (V) Fill Factor (FF)
RC-21 3.30 7.94 0.63 0.66
RC-22 5.56 13.01 0.65 0.66
PQ-1 6.86 15.65 0.66 0.66

Data sourced from studies on quinoxaline case.edu and pyrazino[2,3-g]quinoxaline dyes. rsc.org

Sensor Technologies and Molecular Recognition Systems

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure act as Lewis basic sites, enabling them to coordinate with various analytes. This interaction can perturb the electronic structure of the molecule, leading to observable changes in its optical properties, such as color or fluorescence. This principle is the basis for the development of quinoxaline-based chemosensors.

Quinoxaline derivatives have been engineered as chromogenic and fluorogenic chemosensors for the detection of various metal cations and inorganic anions. researchgate.net The binding of a metal ion to the nitrogen atoms of the quinoxaline can induce a significant shift in the absorption or emission spectra, allowing for visual or instrumental detection. Probes based on the quinoxaline framework have been developed for detecting heavy metal ions such as Cu²⁺, Hg²⁺, Co²⁺, and Ni²⁺. researchgate.net

Similarly, quinoxaline-based systems have been designed for anion recognition. These sensors often incorporate hydrogen-bond donor groups alongside the quinoxaline unit. The binding of anions like fluoride, cyanide, acetate, and phosphate through hydrogen bonding alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable spectroscopic response. researchgate.netrsc.org For example, a dithienophenazine-based probe, which contains a quinoxaline-like core, showed a strong binding affinity for cyanide, carboxylate, and dihydrogen phosphate anions, leading to an enhancement of its fluorescence intensity. researchgate.net

The basic nature of the nitrogen atoms in the quinoxaline ring makes its derivatives inherently sensitive to changes in pH. In acidic conditions, protonation of these nitrogen atoms alters the electronic properties of the molecule, leading to changes in its color and fluorescence. This has been exploited to create dual-responsive optical sensors for acidity measurements, particularly in low-pH aqueous solutions. mdpi.comnih.gov

For instance, amino-substituted quinoxalines have been embedded into polymer matrices and paper test strips to create pH sensors that provide distinct color changes in daylight and under UV irradiation (365 nm) across a pH range of 1–5. mdpi.comnih.gov These dual-responsive sensors can increase the accuracy of pH measurements compared to traditional indicators. nih.gov Amphiphilic quinoxaline derivatives have also been immobilized in thin films to create reusable sensors for the quantitative analysis of acidity in the pH range of 1–3. mdpi.com

While direct applications of 2,3-diethoxyquinoxaline as a redox-responsive probe are not extensively documented, the quinoxaline core is related to quinone structures, which are well-known for their redox activity. Quinone-based compounds are among the earliest developed hypoxia-activated prodrugs, which undergo bioreduction in low-oxygen environments. nih.gov This fundamental redox activity suggests the potential for designing quinoxaline derivatives, modulated by substituents like ethoxy groups, for applications as redox-responsive systems.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1,2,3,4-Tetrahydrophenazine
2,3-Di(thiophen-2-yl)quinoxaline
2,3-Diphenylquinoxaline
Pyrazino[2,3-g]quinoxaline
Triphenylamine
Titanium Dioxide (TiO₂)
9,9-Dimethyl-9,10-dihydroacridine
Phenoxazine

Catalysis and Organocatalysis

Ligand Design for Transition Metal Catalysis

The utility of quinoxaline derivatives as ligands in transition metal catalysis is a recognized area of study. The nitrogen atoms within the pyrazine ring of the quinoxaline core offer potential coordination sites for metal centers. However, specific research detailing the synthesis and application of this compound as a ligand for transition metal-catalyzed reactions is not prominently featured in the current body of scientific literature. While studies on other functionalized quinoxalines exist, the particular electronic and steric effects of the dual ethoxy groups at the 2 and 3 positions in ligand design and catalytic activity have yet to be thoroughly explored.

Chiral this compound Derivatives in Asymmetric Catalysis

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds. A significant area of research involving quinoxalines is the asymmetric hydrogenation of the quinoxaline ring to produce chiral tetrahydroquinoxalines. nih.govrsc.org This transformation is catalyzed by chiral transition metal complexes, where the quinoxaline derivative itself is the substrate, not the chiral ligand or catalyst. nih.gov

The development of chiral catalysts based on the this compound scaffold itself is not a well-documented area of research. The synthesis of a chiral version of this compound, for instance by introducing chiral centers into the ethoxy groups or by creating atropisomeric derivatives, and their subsequent application in asymmetric catalysis, remains a potential but underexplored avenue for investigation.

Supramolecular Chemistry and Host-Guest Systems

Self-Assembly and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to form organized structures. While quinoxaline-containing macrocycles and cavitands have been designed for host-guest chemistry and molecular recognition, the specific role of this compound as a building block in self-assembly or as a guest or host in molecular recognition systems is not extensively detailed in the literature. nih.gov The electronic nature of the quinoxaline ring and the potential for hydrogen bonding with the ether oxygen atoms could theoretically allow it to participate in such interactions, but specific examples and detailed studies are lacking.

Porous Materials and Frameworks Based on this compound

Porous materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) are of great interest for applications in gas storage, separation, and catalysis. rsc.orgnih.govnih.gov The construction of these materials relies on the use of rigid organic linkers. While quinoxaline-based linkers have been utilized to create porous materials, the incorporation of this compound as a primary building block or linker in the synthesis of MOFs or other porous frameworks is not a common strategy found in published research. nih.govrsc.org The development of functionalized this compound derivatives that could serve as suitable linkers for the synthesis of novel porous materials presents an opportunity for future research.

Advanced Polymeric Materials and Macromolecular Structures

The incorporation of heterocyclic units into polymer backbones can impart desirable thermal, electronic, and mechanical properties. Research into polymers containing quinoxaline units has been conducted. For instance, polyphenoxyquinoxalines have been synthesized through the reaction of 2,3-dichloroquinoxaline (B139996) with various bisphenols. researchgate.net This work is relevant as it involves the formation of an ether linkage to the quinoxaline core, similar to the structure of this compound. Additionally, poly(quinoxaline-2,3-diyl)s with alkoxy side chains have been synthesized via the aromatizing polymerization of 1,2-diisocyanobenzene derivatives. kyoto-u.ac.jp

However, the direct use of this compound as a monomer in polymerization reactions to form advanced macromolecular structures has not been a significant focus of reported research. The synthesis and characterization of polymers derived from this compound could lead to new materials with unique properties, but this remains an area with limited exploration.

Q & A

What are the established synthetic routes for 2,3-Diethoxyquinoxaline, and how do reaction conditions influence yield and purity?

Basic Research Question
this compound is typically synthesized via condensation reactions involving substituted diamines and carbonyl precursors. A common approach involves the ethoxylation of 2,3-dichloroquinoxaline using sodium ethoxide in ethanol under reflux conditions (60–80°C, 12–24 hours) . Alternative routes include nucleophilic substitution of halogenated quinoxaline derivatives with ethoxide ions. Key factors affecting yield include:

  • Temperature control : Excessive heat may lead to side reactions (e.g., dehalogenation or ring-opening).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require careful moisture exclusion.
  • Stoichiometry : A 2:1 molar ratio of ethoxide to dichloroquinoxaline minimizes byproducts .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question
Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm ethoxy group integration (δ ~1.4 ppm for CH3_3, δ ~4.0 ppm for CH2_2) and aromatic proton environments .
  • FTIR spectroscopy : Peaks at ~1250 cm1^{-1} (C-O-C stretching) and ~1600 cm1^{-1} (C=N quinoxaline backbone) validate structure .
  • X-ray crystallography : Resolves molecular geometry; for example, dihedral angles between ethoxy groups and the quinoxaline ring impact π-π stacking in solid-state studies .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Key safety measures derive from its structural analogs:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which may cause irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as respiratory irritation (H335) has been reported in related quinoxalines .
  • Spill management : Avoid dry sweeping; use ethanol-dampened cloths to collect spills and dispose as hazardous waste .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Question
Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., CuI) may accelerate ethoxylation of halogenated precursors .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >85% yield .
  • In situ monitoring : UV-Vis spectroscopy tracks intermediate formation to adjust reagent addition rates .

How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question
Discrepancies in NMR/IR data often arise from:

  • Tautomerism : Ethoxy groups may adopt different conformations, altering chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity interference : Recrystallize samples from ethanol/hexane mixtures (3:1 v/v) to remove unreacted dihalogenated precursors .
  • Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .

What computational tools are available for predicting synthetic pathways and reaction mechanisms?

Advanced Research Question
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose pathways:

  • Retrosynthetic analysis : Identifies 2,3-dichloroquinoxaline and sodium ethoxide as precursors with >90% plausibility scores .
  • Mechanistic modeling : Molecular dynamics simulations (e.g., Gaussian 16) clarify transition states in SN2 ethoxylation .

How does crystallographic data inform the design of this compound-based materials?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Packing motifs : Ethoxy groups induce steric hindrance, reducing π-π stacking distances to ~3.5 Å, which enhances charge transport in organic semiconductors .
  • Hydrogen bonding : Weak C-H···O interactions (2.8–3.2 Å) stabilize crystal lattices, influencing solubility and melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.